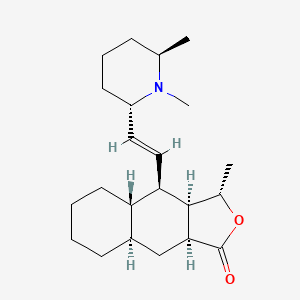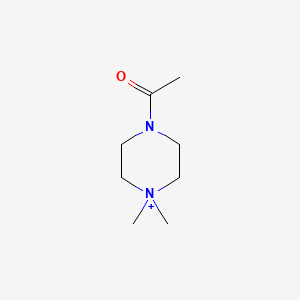
1,1-Dimethyl-4-acetylpiperazinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-dimethyl-1-piperazin-4-iumyl)ethanone is a N-methylpiperazine.
Scientific Research Applications
1. Role as a Selective Ganglionic Stimulant
1,1-Dimethyl-4-phenylpiperazinium (DMPP), a related compound to 1,1-Dimethyl-4-acetylpiperazinium, serves as a selective ganglionic stimulant. It's used in research to stimulate nicotinic acetylcholine receptors in sympathetic and parasympathetic ganglia, as well as adrenal medulla chromaffin cells, without significantly affecting muscle nicotinic acetylcholine receptors (Hancock, 2008).
2. As a Potent Agonist in Nicotinic Receptors
The compound has been identified as a potent nicotinic agonist. Its structure, involving a cyclic formation and a conjugated carbonyl bond, contributes to its high potency and rigidity. Comparative studies with similar compounds have aided in understanding the structural requirements for potent agonists at nicotinic receptors (Spivak et al., 1986).
3. Insights from Molecular Dynamics Simulations
Molecular dynamics simulations of 1,1-dimethyl-4-acetylpiperazinium iodide have revealed significant dynamics in the molecule’s structure, particularly in the acetyl portion. These studies provide insights into the structural and dynamical differences of nicotinic cholinergic agonists, contributing to a better understanding of their potency and action mechanism (McGroddy et al., 1994).
4. Investigation of Oxidizing and Reducing Analogs
Research has been conducted on the synthesis and pharmacological characterization of oxidizing and reducing analogs of 1,1-dimethyl-4-acetylpiperazinium. These studies explore the interaction of these compounds with nicotinic receptors and their physiological effects, contributing to the understanding of receptor functions and mechanisms (Xie et al., 1992).
5. Relation to Airway Inflammation and Resistance
Nicotinic agonists like 1,1-dimethyl-4-phenylpiperazinium have been studied for their anti-inflammatory properties and effects on airway smooth muscle relaxation. Such research is vital in understanding the potential therapeutic applications of these compounds in respiratory conditions like asthma (Blanchet et al., 2005).
6. Carcinogenic Potential of Derivatives
Research into derivatives of 1-nitroso-3,5-dimethylpiperazine, related to 1,1-dimethyl-4-acetylpiperazinium, has revealed their potential as carcinogens. This highlights the importance of understanding the broader implications and potential risks associated with these compounds (Singer et al., 1981).
properties
CAS RN |
61167-35-9 |
|---|---|
Product Name |
1,1-Dimethyl-4-acetylpiperazinium |
Molecular Formula |
C8H17N2O+ |
Molecular Weight |
157.23 g/mol |
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone |
InChI |
InChI=1S/C8H17N2O/c1-8(11)9-4-6-10(2,3)7-5-9/h4-7H2,1-3H3/q+1 |
InChI Key |
MSBLMBWXUVQCDY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
Other CAS RN |
61167-35-9 |
Related CAS |
75667-84-4 (iodide) |
synonyms |
1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



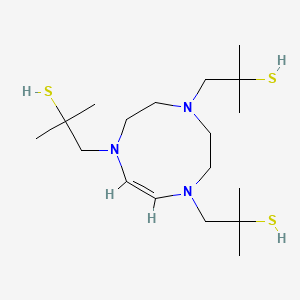
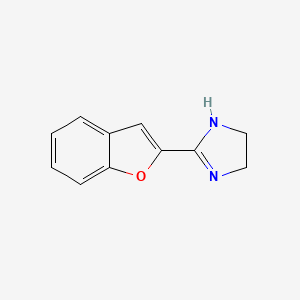
![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)

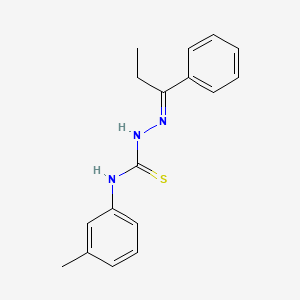
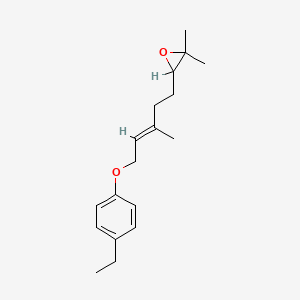



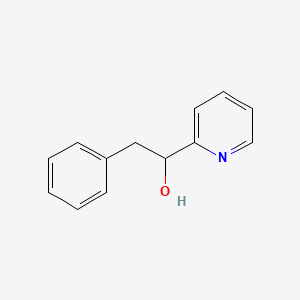
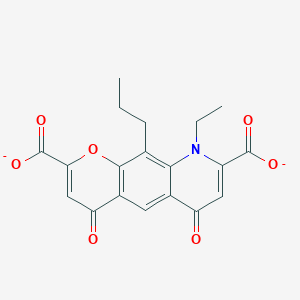
![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)
